2-Amino-1-(2-methoxyphenyl)ethanol
Description
Significance as a Chiral Building Block and Precursor in Chemical Synthesis
The primary significance of 2-Amino-1-(2-methoxyphenyl)ethanol in academic research lies in its role as a chiral building block. Chiral molecules exist in two non-superimposable mirror-image forms (enantiomers), and often only one enantiomer exhibits the desired biological or chemical activity. The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of enantiomerically pure compounds, which is crucial in drug development and other areas of stereoselective synthesis.
This compound is a precursor in the synthesis of various complex organic molecules. For instance, it is used in the preparation of diazaindeno-phenanthrenones, which are analogues of Lamellarin D and exhibit topoisomerase I inhibitory activity, indicating potential for antitumor applications. chemicalbook.com The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions enable chemists to introduce new functional groups and build molecular complexity.
Furthermore, chiral 1,2-amino alcohols like this compound are instrumental in asymmetric synthesis, where they can be used as chiral auxiliaries or ligands for metal-catalyzed reactions. nih.gov These applications are fundamental to creating new chiral compounds with high efficiency and selectivity.
Contextual Overview of Research in 1,2-Amino Alcohol Chemistry
The field of 1,2-amino alcohol chemistry is a vibrant area of organic synthesis, driven by the prevalence of this structural motif in a vast array of biologically active compounds. nih.govrsc.org Enantiomerically pure 1,2-amino alcohols are key components in many pharmaceuticals, including antibiotics, neurotransmitters, and antiviral drugs. nih.gov They are also found in numerous natural products. acs.org
The synthesis of these compounds remains a significant challenge in organic chemistry. acs.org Research in this area focuses on developing efficient and selective methods for their preparation. Traditional methods often involve multi-step processes or the use of hazardous reagents. googleapis.com Consequently, there is a strong emphasis on developing more sustainable and atom-economical approaches, such as biocatalytic strategies and asymmetric catalysis. nih.govacs.org
Recent advancements include the use of enzyme cascades to produce enantiopure 1,2-amino alcohols from renewable starting materials. nih.gov Photocatalytic methods are also being explored for the direct conversion of alcohols into 1,2-amino alcohols. rsc.org Additionally, new catalytic systems, such as those based on ruthenium, are being developed for the asymmetric transfer hydrogenation of ketoamines to produce chiral 1,2-amino alcohols with high enantioselectivity. acs.orgnih.gov These ongoing research efforts highlight the continued importance of developing novel synthetic methodologies for this critical class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFKFOKAPPGUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54942-63-1 | |
| Record name | 2-amino-1-(2-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 1 2 Methoxyphenyl Ethanol
Chemo-Enzymatic Approaches to Enantioselective Synthesis
Chemo-enzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical sequence, offering a powerful approach to producing enantiopure compounds. nih.gov Enzymes can operate under mild conditions, minimize the need for protecting groups due to their chemo- and regioselectivity, and often provide stereoselectivity superior to that of traditional chemical catalysts. acs.org
Biocatalytic Reduction of Azido (B1232118) Ketones and Subsequent Hydrogenation
A common chemo-enzymatic route to chiral amino alcohols involves the asymmetric reduction of an α-azido ketone precursor, such as 2-azido-1-(2-methoxyphenyl)ethanone. This process unfolds in two main stages: the stereoselective reduction of the ketone to a secondary alcohol, followed by the reduction of the azide (B81097) group to a primary amine.
The first step, the reduction of the carbonyl group, is critical for establishing the stereocenter. While chemical reductants like sodium borohydride (B1222165) can be used, they produce a racemic mixture of the alcohol. google.com To achieve enantioselectivity, biocatalysts such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are employed. These enzymes, often found in whole-cell systems like baker's yeast or used as isolated proteins, can reduce ketones to either the (R)- or (S)-alcohol with very high enantiomeric excess (ee). acs.orgresearchgate.net The choice of enzyme dictates the stereochemical outcome.
Once the chiral azido alcohol, (R)- or (S)-2-azido-1-(2-methoxyphenyl)ethanol, is formed, the azide group is reduced to the corresponding amine. This transformation is typically achieved through standard chemical hydrogenation, commonly using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or using reagents like stannous chloride (SnCl₂). google.com This final step generally proceeds without affecting the newly created stereocenter.
Enzyme-Catalyzed Asymmetric Amination Pathways
Direct enzymatic amination of a ketone precursor provides a more atom-economical route to chiral amines. This can be accomplished using enzymes such as transaminases (TAs) or reductive aminases (RedAms), which are a subclass of imine reductases. nih.gov
A particularly elegant strategy is the "hydrogen-borrowing" cascade, which can convert a racemic secondary alcohol into a single enantiomer of a chiral amine. researchgate.net This one-pot process uses two enzymes with complementary functions: an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH).
The ADH oxidizes both enantiomers of the starting alcohol (e.g., racemic 1-(2-methoxyphenyl)ethanol) to the prochiral ketone, 2'-methoxyacetophenone.
The AmDH then catalyzes the asymmetric reductive amination of the ketone, using ammonia (B1221849) as the amine source, to produce a single enantiomer of the desired product, 2-Amino-1-(2-methoxyphenyl)ethanol. researchgate.net
A key advantage of this cascade is the internal recycling of the redox cofactor (NAD⁺/NADH), making the system self-sufficient and highly efficient. researchgate.net This approach avoids the isolation of intermediates and can achieve high conversions and excellent enantioselectivity. researchgate.net
Asymmetric Chemical Synthesis Strategies
Purely chemical methods for asymmetric synthesis remain a cornerstone of organic chemistry, offering versatility and scalability. These strategies typically rely on chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction.
Enantioselective Hydrogenation of Prochiral Amino Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones. acs.org This technique avoids the use of high-pressure hydrogen gas, instead using a hydrogen donor like formic acid or isopropanol. The synthesis of this compound can be achieved via the ATH of the corresponding α-amino ketone.
Table 1: Representative Catalyst Performance in Asymmetric Transfer Hydrogenation of an α-Amino Ketone Data based on a model substrate from related studies. acs.org
| Catalyst | Ligand Type | Enantiomeric Ratio (er) |
| RuCl(S,S)-Ms-DENEB | Methanesulfonyl amide w/ ether linker | 97:3 |
| RuCl(S,S)-Ts-DENEB | Tosylsulfonylamide w/ ether linker | 96:4 |
| RuCl(S,S)-Teth-MsDpen | Methanesulfonyl amide w/ carbon linker | 98:2 |
| RuCl(S,S)-Teth-TsDpen | Tosylsulfonylamide w/ carbon linker | 99.3:0.7 |
Chiral Auxiliary-Mediated Asymmetric Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent reaction to occur with high diastereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
One of the most widely used classes of auxiliaries is the Evans oxazolidinones. researchgate.net A synthesis of this compound using this approach could involve the following steps:
Acylation of a chiral oxazolidinone with 2-methoxybenzoyl chloride.
A stereoselective aldol (B89426) reaction between the resulting N-acyl oxazolidinone and a formaldehyde (B43269) equivalent. This reaction establishes the two contiguous stereocenters with high diastereoselectivity. researchgate.net
Cleavage of the chiral auxiliary under specific conditions (e.g., with lithium borohydride) would yield the desired amino alcohol.
Another practical chiral auxiliary is pseudoephenamine, which is effective in directing asymmetric alkylation reactions. nih.govharvard.edu This method allows for the synthesis of enantiomerically enriched ketones and alcohols. harvard.edu
Multi-Step Convergent and Divergent Synthetic Sequences
Complex molecules can be assembled through carefully planned multi-step sequences that are either convergent or divergent.
A divergent synthesis involves creating a common intermediate that can be transformed into a variety of different target molecules. For example, a multi-enzyme pathway could convert a simple starting material like L-phenylalanine into a chiral diol intermediate. nih.govacs.org This intermediate could then be funneled down two different enzymatic routes to produce distinct amino alcohols. nih.gov A similar divergent strategy could be envisioned starting from a suitably substituted precursor to generate this compound and other related analogues.
A convergent synthesis involves preparing key fragments of the target molecule separately and then joining them together in a later step. For the synthesis of this compound, a convergent approach might involve:
Fragment A: Preparation of an enantiopure two-carbon amine-containing synthon, such as a protected amino-acetaldehyde or a chiral epoxide.
Fragment B: Generation of an organometallic reagent from 2-bromoanisole, such as 2-methoxyphenyl lithium or a Grignard reagent.
Coupling: The reaction between Fragment A and Fragment B would form the carbon-carbon bond and complete the molecule's backbone.
Development of General Synthetic Pathways for the 1,2-Amino Alcohol Moiety
The 1,2-amino alcohol structural motif is a crucial component in a vast array of biologically active molecules and chiral catalysts. nih.gov Consequently, numerous synthetic strategies have been developed to construct this functional group. These methods can be broadly categorized into several key approaches, each with its own advantages and limitations.
Traditional and widely employed methods often involve the manipulation of pre-existing functional groups. A common strategy is the reduction of α-amino ketones or the corresponding oximes. For instance, 2-hydroxy-1-phenylethyl oxime can be reduced using lithium aluminum hydride to yield the corresponding 1,2-amino alcohol. easycdmo.com Another classical approach involves the ring-opening of epoxides or aziridines with suitable nucleophiles. organic-chemistry.org The hydrolysis of epoxides and aziridines, for example, can be effectively carried out in hot water, which serves as both a reactant and a modest acid catalyst. organic-chemistry.org
More contemporary methods focus on creating the carbon-carbon or carbon-nitrogen bond directly with control over the functional group placement. One powerful technique is the aminoallylation of carbonyl compounds. This involves the reaction of a carbonyl electrophile with a nucleophilic amino-substituted allylmetal reagent, generating a homoallylic 1,2-amino alcohol. nih.gov This "umpolung" strategy reverses the typical polarity of the reacting species. nih.gov
Direct C-H functionalization has emerged as a state-of-the-art strategy for synthesizing 1,2-amino alcohols, as it avoids the need for pre-functionalized starting materials. nsf.govnih.gov These reactions can be catalyzed by transition metals or mediated by radicals to introduce a C-N bond. nsf.gov For example, palladium(II)-catalyzed allylic C-H amination has been developed to produce these structures from olefin precursors. nih.govacs.org Similarly, a dual Cr/photoredox catalytic system can generate α-amino carbanion equivalents from α-silyl amines, which then react with carbonyl compounds to form protected 1,2-amino alcohols. organic-chemistry.org
Biocatalysis offers a green and highly selective alternative for synthesizing enantiomerically pure 1,2-amino alcohols. Multi-enzyme cascade reactions have been designed to convert starting materials like L-phenylalanine into optically active products such as phenylethanolamine and 2-phenylglycinol. acs.org These enzymatic pathways can involve steps like deamination, decarboxylation, and selective hydrolysis. acs.org
Another approach involves the reductive hydrolysis of α-amino nitriles. A ruthenium complex, RuHCl(CO)(PPh3)3, has been shown to be an effective catalyst for the direct conversion of N-formyl-protected α-amino nitriles into 1,2-amino alcohols. researchgate.net
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Description |
| Reduction | α-Amino ketones, Oximes | LiAlH₄, NaBH₄ | Reduction of a carbonyl or oxime group adjacent to an amino group. easycdmo.comchemicalbook.com |
| Ring-Opening | Epoxides, Aziridines | Water, Amines, Azides | Nucleophilic attack on an epoxide or aziridine (B145994) ring to install the amino or hydroxyl group. organic-chemistry.org |
| Aminoallylation | Carbonyl compounds, Allenamides | Copper catalysts | Catalytic enantioselective addition of N-substituted allyl equivalents to ketone electrophiles. nih.gov |
| C-H Amination | Homoallylic alcohols, Olefins | Palladium catalysts, Selenium catalysts | Direct installation of a nitrogen-containing group at a C-H bond. nsf.govnih.govacs.org |
| Biocatalysis | L-Phenylalanine | Multi-enzyme systems (e.g., transaminases, dehydrogenases) | Enzymatic cascade reactions to produce enantiopure 1,2-amino alcohols. acs.org |
| Reductive Hydrolysis | α-Amino nitriles | Ruthenium catalysts | Direct conversion of a nitrile group to a hydroxymethyl group in the presence of an adjacent amine. researchgate.net |
Control of Stereochemistry and Diastereoselectivity in Synthesis
Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules like this compound, where multiple stereocenters can exist. The development of stereoselective and diastereoselective methods for synthesizing the 1,2-amino alcohol moiety has been a major focus of chemical research.
Diastereoselective Synthesis: Many synthetic methods for 1,2-amino alcohols aim to control the relative stereochemistry between the hydroxyl and amino groups, leading to either syn or anti diastereomers.
A notable example is the diastereoconvergent synthesis of anti-1,2-amino alcohols via a selenium-catalyzed intermolecular C-H amination of homoallylic alcohols. nsf.gov This method is particularly powerful because it can produce a single diastereomer of the product from a mixture of starting material diastereomers. nsf.gov The diastereoselectivity is governed by a stereoelectronic effect in the transition state of a nih.govresearchgate.net-sigmatropic rearrangement. nsf.gov
In contrast, syn-1,2-amino alcohols can be accessed through a palladium(II)/sulfoxide-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates. nih.govacs.org In this reaction, the stereochemistry of the final product is controlled by the existing stereocenter bearing the carbamate (B1207046) group, leading to the formation of anti-oxazolidinone products which can be converted to the desired syn-1,2-amino alcohols. nih.govacs.org
Three-component reactions, such as the Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides with aldimines, can produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org
Enantioselective Synthesis: Achieving control over the absolute stereochemistry (enantioselectivity) is often accomplished using chiral catalysts, auxiliaries, or reagents.
Copper-catalyzed reductive coupling provides a method for the enantioselective aminoallylation of ketones. nih.gov This approach generates chiral protected 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. nih.gov The use of chiral ligands on the copper catalyst is key to inducing asymmetry.
Visible light-mediated reactions have also been employed for enantioselective synthesis. In one method, a chiral oxazaborolidinium ion catalyst, in conjunction with a photosensitizer, facilitates the enantioselective addition of an α-aminoalkyl radical to aryl methyl ketones, yielding chiral 1,2-amino tertiary alcohols with high enantioselectivity. organic-chemistry.org
Furthermore, stereoselective electrocatalytic methods have been developed. Using a serine-derived chiral carboxylic acid in an electrocatalytic decarboxylative transformation allows for the efficient and modular synthesis of diverse, enantiopure substituted amino alcohols. nih.gov
| Method | Catalyst/Reagent | Stereochemical Outcome | Key Features |
| Selenium-Catalyzed C-H Amination | Phosphine selenide | anti-1,2-amino alcohols | Diastereoconvergent process, controlled by stereoelectronic effects. nsf.gov |
| Palladium-Catalyzed C-H Amination | Pd(II)/bis-sulfoxide | syn-1,2-amino alcohols | Diastereoselectivity controlled by an existing stereocenter in the substrate. nih.govacs.org |
| Copper-Catalyzed Aminoallylation | Chiral Copper Complex | Enantioenriched 1,2-amino alcohols | Enantioselective addition of allyl groups to ketones. nih.gov |
| Photoredox Catalysis | Chiral Oxazaborolidinium Ion | Enantioenriched 1,2-amino alcohols | Visible light-mediated enantioselective radical addition to ketones. organic-chemistry.org |
| Rhodium-Catalyzed Cycloaddition | Rh(II) carboxylates | syn-α-hydroxy-β-amino esters | Highly diastereoselective three-component reaction. diva-portal.org |
| Electrocatalytic Decarboxylation | Serine-derived chiral acid | Enantiopure amino alcohols | Modular and general radical-based method. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 2 Methoxyphenyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined.
For 2-Amino-1-(2-methoxyphenyl)ethanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the protons of the ethanolamine (B43304) side chain. The chemical shifts of the aromatic protons would be influenced by the positions of the methoxy and the aminoethanol substituents on the benzene (B151609) ring. The protons of the CH-OH and CH₂-NH₂ groups would appear as multiplets due to spin-spin coupling with neighboring protons. The integration of these signals would confirm the number of protons in each chemical environment.
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal, and the chemical shifts would indicate the type of carbon (aromatic, aliphatic, attached to an oxygen or nitrogen). For instance, the carbon atoms of the benzene ring would resonate in the aromatic region (typically 110-160 ppm), while the carbons of the ethanolamine side chain would appear in the aliphatic region.
Conformational analysis of flexible molecules like this compound can also be performed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. These experiments can reveal through-space interactions between protons, providing information about the preferred spatial arrangement of different parts of the molecule. Quantum mechanical calculations can complement experimental NMR data to predict the most stable conformers and their corresponding NMR parameters. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.4 | 110 - 130 |
| Aromatic C-O | - | 155 - 160 |
| Aromatic C-C | - | 125 - 135 |
| CH-OH | 4.5 - 5.0 | 65 - 75 |
| CH₂-NH₂ | 2.8 - 3.5 | 40 - 50 |
| OCH₃ | 3.8 - 4.0 | 55 - 60 |
| NH₂ | 1.5 - 3.0 | - |
| OH | 2.0 - 4.0 | - |
Note: These are predicted ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. These techniques are highly sensitive to the specific bonds present in a molecule and their chemical environment.
In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the O-H and N-H stretching vibrations, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether and alcohol groups. The broadness of the O-H and N-H stretching bands can provide information about hydrogen bonding. vscht.cznih.gov
FT-Raman spectroscopy offers complementary information to FT-IR. While polar groups like O-H and N-H tend to have strong IR absorptions, non-polar or less polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in the Raman spectrum. researchgate.netnih.gov
Although specific experimental FT-IR and FT-Raman spectra for this compound are not widely published, data from analogous compounds can be used for comparison. For example, the infrared spectrum of 2-amino-1-phenylethanol (B123470) shows characteristic bands for its functional groups. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and intensities, which can aid in the assignment of experimental spectra. researchgate.netelixirpublishers.com
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | FT-IR |
| N-H Stretch (Amine) | 3300 - 3500 | FT-IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, FT-Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, FT-Raman |
| C=C Stretch (Aromatic) | 1450 - 1600 | FT-IR, FT-Raman |
| C-O Stretch (Ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) | FT-IR |
| C-O Stretch (Alcohol) | 1050 - 1260 | FT-IR |
| N-H Bend (Amine) | 1590 - 1650 | FT-IR |
Note: These are general ranges and the exact peak positions and intensities can be influenced by factors such as intermolecular interactions and the physical state of the sample.
Supersonic Jet Spectroscopy for Conformational Preference and Intramolecular Interactions
Supersonic jet spectroscopy is a high-resolution technique that allows for the study of isolated molecules in the gas phase at very low temperatures. This environment minimizes intermolecular interactions, enabling the detailed investigation of a molecule's intrinsic conformational preferences and intramolecular forces, such as hydrogen bonding.
For this compound, a key area of interest is the potential for intramolecular hydrogen bonding between the hydroxyl group, the amino group, and the methoxy group, as well as interactions with the π-system of the benzene ring. Studies on similar molecules, such as 2-(4-aminophenyl)ethanol (B86761) and 2-(4-methoxyphenyl)ethanol, have shown that the most stable conformers are often stabilized by intramolecular OH/π interactions, where the hydroxyl group points towards the benzene ring. The presence of an amino or methoxy group can influence the electron density of the aromatic ring and thus modulate the strength of this interaction.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the positions of all atoms in the molecule can be determined with high precision.
For a chiral molecule like this compound, which exists as a pair of enantiomers, X-ray crystallography can be used to determine the absolute configuration (R or S) of a single enantiomer, provided that a suitable single crystal can be obtained. This is often achieved by crystallizing the enantiomerically pure compound or by forming a salt with a chiral counter-ion of known absolute configuration.
Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the general principles of X-ray diffraction would apply. The analysis would reveal precise bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's solid-state conformation. This information is invaluable for understanding how the molecule packs in the crystal lattice and for validating the results of computational conformational analyses.
Computational Chemistry and Theoretical Investigations of 2 Amino 1 2 Methoxyphenyl Ethanol
Quantum Chemical Calculations (e.g., DFT, MP2 levels of theory) for Optimized Geometries and Energetics
Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, and its corresponding energy. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two powerful methods used for this purpose.
For derivatives of 2-Amino-1-(2-methoxyphenyl)ethanol, such as 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile (AHMCC), DFT calculations have been employed to understand its structural and electronic properties. semanticscholar.org These calculations help in confirming the synthesized structure and provide a basis for further computational analysis. semanticscholar.org For instance, studies on similar structures like 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile have utilized DFT at the B3LYP/6-311G(d,p) level to determine molecular geometry. nih.gov
The choice of functional and basis set in DFT is critical for obtaining accurate results. For example, in studies of related compounds, the B3LYP functional is commonly used for geometry optimization and energy calculations. researchgate.netscienceopen.com The calculated energies from these methods are essential for understanding the stability of different molecular conformations.
Conformational Landscape Analysis and Energy Minima Identification
Molecules like this compound can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify all possible stable conformations and their relative energies.
Elucidation of Intramolecular Interactions (e.g., OH/π Hydrogen Bonding)
Intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing specific conformations of a molecule. In this compound, the hydroxyl (-OH) and amino (-NH2) groups can act as hydrogen bond donors, while the oxygen of the methoxy (B1213986) group and the π-electron system of the phenyl ring can act as acceptors.
An OH/π hydrogen bond, where the hydroxyl group interacts with the electron-rich phenyl ring, is a plausible intramolecular interaction that could influence the conformational preference. Similarly, hydrogen bonding between the hydroxyl or amino groups and the methoxy group's oxygen atom can lead to the formation of stable, cyclic-like structures. These interactions are critical in defining the molecule's three-dimensional shape and can be investigated using computational methods by analyzing bond distances and angles in the optimized geometries.
Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.comresearchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net
For related compounds, FMO analysis has shown that the distribution of HOMO and LUMO can be spread across different parts of the molecule. nih.govresearchgate.net For instance, in a similar benzopyran derivative, the HOMO was found to be localized on the entire molecule except for the chlorobenzene (B131634) ring, while the LUMO was distributed over the whole molecule. nih.gov
Table 1: Frontier Molecular Orbital Data for a Related Benzopyran Derivative nih.gov
| Parameter | Energy (eV) |
| EHOMO | -6.354 |
| ELUMO | -2.712 |
| Energy Gap (ΔE) | 3.642 |
This data is for 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile and is presented for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. scienceopen.comresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). scienceopen.com In a typical MEP map, red indicates regions of high electron density, while blue indicates regions of low electron density. researchgate.net Studies on similar molecules have used MEP analysis to identify reactive sites. scienceopen.comresearchgate.net For example, the negative potential is often localized on electronegative atoms like oxygen and nitrogen, making them susceptible to electrophilic attack. scienceopen.comresearchgate.net
Molecular Docking Studies for Ligand-Target Interaction Mechanisms (when applicable to derivatives as scaffolds)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly useful in drug design to understand how a ligand (like a derivative of this compound) might interact with a biological target, such as a protein or enzyme. nih.gov
Derivatives of this compound can serve as scaffolds for designing new molecules with specific biological activities. Molecular docking studies can elucidate the binding mode and predict the binding affinity of these derivatives to their target. For example, docking studies on pyrimidine-2-thione derivatives have been used to investigate their potential as antineoplastic agents by examining their interactions with target proteins like H-RAS. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov
Applications of 2 Amino 1 2 Methoxyphenyl Ethanol and Its Derivatives in Catalysis and Asymmetric Synthesis
Utilization as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Chiral 1,2-amino alcohols and their derivatives are frequently used as ligands in metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol backbone can chelate to a metal center, creating a rigid, chiral environment that influences the stereochemical course of a reaction.
Derivatives of 2-amino-1-phenylethanol (B123470), a class to which 2-Amino-1-(2-methoxyphenyl)ethanol belongs, are instrumental in creating highly effective catalysts. A notable application is in asymmetric transfer hydrogenation, a process that offers a safer and more environmentally friendly alternative to methods requiring high-pressure hydrogenation equipment. acs.org Ruthenium catalysts, in particular, have been successfully paired with ligands derived from amino alcohols for the asymmetric transfer hydrogenation of unprotected α-amino ketones. This methodology has been applied to the synthesis of various pharmaceutical agents containing the chiral 1,2-amino alcohol structure. For instance, the synthesis of molecules like phenylephrine, denopamine, and levisoprenaline (B1674944) has been achieved with excellent enantioselectivities (>99% ee) and in high yields using a ruthenium catalyst. nih.gov
The general efficiency of this catalytic system is demonstrated in the conversion of various substituted α-amino ketone hydrochloride salts into their corresponding chiral 1,2-amino alcohols. The reaction, often carried out with a low catalyst loading, proceeds with high conversion rates and exceptional enantiomeric excess. acs.org
Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones
| Substrate (α-Amino Ketone) | Catalyst System | Product (Chiral 1,2-Amino Alcohol) | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-1-(4-methoxyphenyl)ethan-1-one HCl | Ru-TsDPEN catalyst / HCOOH:TEA | 2-Amino-1-(4-methoxyphenyl)ethanol | >99.9:0.1 er | 82% | acs.org |
| Precursor to Norepinephrine | Ru-TsDPEN catalyst / HCOOH:TEA | Norepinephrine | >99% ee | High | nih.gov |
er = enantiomeric ratio; TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Functionality as Chiral Auxiliaries in Stereoselective Transformations
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to guide the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. 1,2-amino alcohols are a prominent class of compounds used as chiral auxiliaries. nih.gov They can be converted into various heterocyclic derivatives, such as oxazolidinones, which are widely used in asymmetric synthesis. diva-portal.org
Oxazolidinone auxiliaries, popularized by David A. Evans and derivable from amino alcohols, create a sterically defined environment that directs the approach of reagents. wikipedia.org This strategy has been successfully applied to stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The substituents on the oxazolidinone ring, originating from the amino alcohol, create steric hindrance that biases the formation of one stereoisomer over another. wikipedia.org For example, the use of phenylglycinol (a related amino alcohol) as a chiral auxiliary has been reported to be superior to other systems in certain epoxidation and aziridination reactions, yielding products with good to excellent stereoselectivities. researchgate.net
The general principle involves attaching the chiral auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary (e.g., through hydrolysis) to release the enantiomerically enriched product and recover the auxiliary for potential reuse. wikipedia.org
Table 2: Applications of Amino Alcohol-Derived Chiral Auxiliaries
| Auxiliary Type | Reaction Type | General Outcome | Reference |
|---|---|---|---|
| Oxazolidinones | Aldol Reactions | High diastereoselectivity | wikipedia.orgdiva-portal.org |
| Oxazolidinones | Alkylation Reactions | High diastereoselectivity | wikipedia.org |
| Phenylglycinol-based | Epoxidation/Aziridination | Good to excellent stereoselectivity | researchgate.net |
Role in Organocatalysis and Ligand Design for Enantiocontrol
Organocatalysis refers to the use of small, chiral organic molecules to catalyze chemical reactions. β-amino alcohols are a versatile scaffold for the design of effective organocatalysts. researchgate.net Their structure incorporates multiple functional groups that can participate in catalysis: the amine can act as a base or form covalent intermediates like enamines and iminiums, while the hydroxyl group can act as a hydrogen-bond donor to activate substrates. researchgate.net
This dual functionality allows β-amino alcohol-based catalysts to operate through non-covalent interactions (like hydrogen bonding), covalent bonding, or a combination of both. researchgate.netmdpi.com They are expected to function as "multiple-recognition catalysts," using their different functionalities to interact with various substrates and control stereochemistry. researchgate.net
Derivatives of simple amino alcohols have been developed as organocatalysts for a range of asymmetric transformations, including Diels-Alder and Michael reactions. researchgate.netmdpi.com For instance, β-amino alcohol salts have been used to catalyze the asymmetric Diels-Alder reaction of 1,2-dihydropyridines with dienophiles, producing chiral isoquinuclidine derivatives which are valuable synthetic intermediates for bioactive compounds. researchgate.net In another example, chiral β-aminoalcohols have been evaluated as organocatalysts for the kinetic resolution of glycidol (B123203) through ring-opening with phenols, demonstrating their potential in enantioselective synthesis. mdpi.com The design of these catalysts often involves modifying the structure of the parent amino alcohol to enhance its steric influence and catalytic activity.
Table 3: β-Amino Alcohol-Based Organocatalysis
| Catalyst Type | Reaction Type | Activation Mode | Example Outcome | Reference |
|---|---|---|---|---|
| Primary β-Amino Alcohol Salts | Diels-Alder Reaction | Iminium formation / H-bonding | Chiral isoquinuclidines | researchgate.net |
| Chiral β-Amino Alcohols | Phenolic opening of glycidol | Hydrogen bonding | 3-Aryloxy-1,2-propanediols (up to 58% ee) | mdpi.com |
Derivatization and Chemical Modification of 2 Amino 1 2 Methoxyphenyl Ethanol for Novel Compound Generation
Functionalization of the Amino Moiety (e.g., Acylation, Sulfonamidation)
The amino group of 2-Amino-1-(2-methoxyphenyl)ethanol is a prime site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's properties. Acylation and sulfonamidation are common strategies employed for this purpose.
Acylation: The reaction of the primary amine with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. For instance, acylation with acetyl chloride would produce N-(1-hydroxy-2-(2-methoxyphenyl)ethyl)acetamide. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting acyl derivatives can exhibit altered solubility, and electronic properties.
Sulfonamidation: The amino group can also be converted to a sulfonamide through reaction with a sulfonyl chloride. This transformation is significant in medicinal chemistry as sulfonamides are a well-known class of pharmacophores. The reaction introduces a sulfonyl group, which can act as a hydrogen bond donor and acceptor, potentially enhancing binding interactions with biological targets.
The table below summarizes key acylation and sulfonamidation reactions of the amino moiety.
| Reaction Type | Reagent Example | Product Type | Potential Applications |
| Acylation | Acetyl chloride | N-acyl derivative | Modified solubility, intermediate for further synthesis |
| Sulfonamidation | Benzenesulfonyl chloride | N-sulfonyl derivative | Introduction of pharmacophoric groups |
Chemical Transformations at the Hydroxyl Group
The hydroxyl group in this compound offers another handle for chemical modification, enabling the synthesis of a variety of derivatives. Common transformations include oxidation and etherification.
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 2-amino-1-(2-methoxyphenyl)ethan-1-one. This transformation can be achieved using various oxidizing agents. The resulting aminoketone is a versatile intermediate for the synthesis of other compounds.
Etherification: The hydroxyl group can be converted into an ether through reactions such as Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This modification can significantly impact the lipophilicity and steric profile of the molecule.
The following table outlines some chemical transformations at the hydroxyl group.
| Transformation | Reagent/Condition | Product Type | Significance |
| Oxidation | Mild oxidizing agent | Aminoketone | Intermediate for heterocycle synthesis |
| Etherification | Sodium hydride, Alkyl halide | Ether | Increased lipophilicity |
Strategic Modifications of the O-Methoxyphenyl Aromatic Ring
The O-methoxyphenyl ring provides a scaffold for further functionalization, which can be achieved through electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, influencing the position of incoming substituents.
Halogenation: Bromination or chlorination of the aromatic ring can introduce halogen atoms, which can serve as handles for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Nitration: Nitration of the aromatic ring, followed by reduction of the nitro group to an amine, provides a route to introducing an additional amino group onto the phenyl ring. This diamino derivative can then be used in the synthesis of more complex structures.
The table below details strategic modifications of the O-methoxyphenyl aromatic ring.
| Modification | Reagent | Position of Substitution | Subsequent Reactions |
| Halogenation | N-Bromosuccinimide | para to methoxy group | Cross-coupling reactions |
| Nitration | Nitric acid/Sulfuric acid | para to methoxy group | Reduction to amine |
Incorporation into Complex Heterocyclic Systems and Polymeric Structures
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a valuable building block for the synthesis of complex heterocyclic systems.
For instance, the deamination of 2-amino-1-(2-methoxyphenyl)-1-phenylethanol can lead to the formation of 3-phenylbenzofuran, demonstrating the participation of the methoxy oxygen in the rearrangement and formation of a heterocyclic ring. lookchem.com Furthermore, derivatives of this compound can be used in multi-component reactions to construct intricate molecular architectures. For example, related aminobenzothiazole derivatives can react with benzaldehyde (B42025) and ethyl acetoacetate (B1235776) to form thiazolo[3,2-a]pyrimidine systems. frontiersin.org
The amino and hydroxyl groups can also serve as reactive sites for polymerization. For example, they can be incorporated into polyester (B1180765) or polyamide backbones through condensation polymerization with appropriate diacid or diacyl chloride monomers. The resulting polymers would possess unique properties conferred by the pendent O-methoxyphenyl groups.
Advanced Analytical Methodologies for Research on 2 Amino 1 2 Methoxyphenyl Ethanol
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The separation of enantiomers is a critical aspect of the analysis of chiral compounds like 2-Amino-1-(2-methoxyphenyl)ethanol. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for determining the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer in a mixture. heraldopenaccess.us The value of the enantiomeric excess can range from 0% for a racemic mixture to 100% for a pure enantiomer. heraldopenaccess.us
The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com For amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed. sigmaaldrich.com The latter, such as those based on teicoplanin, are particularly effective for polar and ionic compounds like amino acids and their derivatives, and are compatible with a wide range of mobile phases. sigmaaldrich.com
In a typical research setting, a solution of this compound is injected into the HPLC system. The mobile phase, often a mixture of solvents like hexane (B92381) and ethanol (B145695) or acetonitrile (B52724) and methanol, carries the sample through the column containing the CSP. chromatographyonline.com The choice of mobile phase composition and the type of CSP are crucial for achieving optimal separation. The separated enantiomers are then detected by a UV or fluorescence detector. heraldopenaccess.us The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.
Table 1: Chiral HPLC Methods for Amino Alcohols
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Cyclofructan-based | Teicoplanin-based |
| Mobile Phase | Carbon dioxide-methanol | Acetonitrile-methanol |
| Flow Rate | 3 mL/min | 1 mL/min |
| Detection | UV at 254 nm | UV |
| Reference | chromatographyonline.com | sigmaaldrich.com |
This table presents hypothetical examples based on typical parameters found in the literature for the chiral separation of amino alcohols.
Gas Chromatography-Flame Ionization Detection (GC-FID) and Mass Spectrometry (LC-MS) for Purity and Yield Assessment
Assessing the purity and determining the yield of a synthesized compound are fundamental steps in chemical research. For this compound, Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and complementary techniques for these purposes.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity of volatile and thermally stable compounds. researchgate.netchromatographyonline.com In this technique, a small amount of the sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it is burned in a hydrogen-air flame, producing ions that are detected by the flame ionization detector. The signal generated is proportional to the amount of the compound, allowing for quantitative analysis. researchgate.net For the analysis of this compound, a suitable high-temperature capillary column would be used to ensure proper elution without degradation. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for non-volatile or thermally labile compounds and for confirming the identity of the synthesized product. The sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a mass spectrum that can confirm the molecular weight of this compound. Furthermore, LC-MS can be used to quantify the compound, and thus determine the reaction yield, by comparing the peak area of the analyte to that of a known concentration of a standard. In some cases, derivatization with a reagent like p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS) can be used to enhance the sensitivity of the analysis for amino-containing compounds. nih.gov
Table 2: Comparison of GC-FID and LC-MS for Purity and Yield Assessment
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation in the gas phase followed by detection via flame ionization. | Separation in the liquid phase followed by mass-based detection. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Information Provided | Purity assessment, quantification. | Purity assessment, quantification, molecular weight confirmation, structural information. |
| Sensitivity | Good for many organic compounds. | Generally higher sensitivity and selectivity. |
| Reference | researchgate.netchromatographyonline.com | nih.gov |
Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights
Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and control. Spectroscopic techniques that allow for in situ monitoring provide real-time data on the progress of a reaction without the need for sampling and quenching. researchgate.net For the synthesis of this compound, techniques such as Raman and infrared (IR) spectroscopy can offer valuable mechanistic insights.
In situ spectroscopic methods involve placing a probe directly into the reaction vessel. This probe continuously collects spectra of the reaction mixture. As the reaction proceeds, the concentrations of reactants, intermediates, and products change, leading to corresponding changes in the collected spectra. By analyzing these spectral changes over time, researchers can track the formation of this compound and any intermediates, providing a detailed kinetic profile of the reaction. researchgate.net
For example, in the synthesis of a related compound, researchers used a combination of spectroscopic methods to investigate the reaction mechanism. acs.org They were able to identify and characterize key intermediates, providing evidence for the proposed reaction pathway. acs.org Similarly, for the synthesis of this compound, in situ IR spectroscopy could be used to monitor the disappearance of the carbonyl group of the starting ketone and the appearance of the hydroxyl group of the amino alcohol product. This real-time data allows for the determination of reaction rates and can help in identifying reaction bottlenecks or side reactions.
Table 3: Spectroscopic Techniques for In Situ Reaction Monitoring
| Technique | Principle | Information Gained | Advantages |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Vibrational modes of molecules, functional group changes, concentration profiles. | Non-destructive, can be used with aqueous solutions. researchgate.net |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group analysis, concentration profiles of reactants and products. | Widely applicable, provides rich structural information. researchgate.net |
The application of these advanced analytical methodologies is essential for the comprehensive study of this compound. They provide the means to ensure the enantiomeric purity, chemical purity, and yield of the compound, as well as to gain a deeper understanding of its synthesis.
Future Research Directions and Unexplored Avenues for 2 Amino 1 2 Methoxyphenyl Ethanol
Development of Sustainable and Green Synthetic Routes
The development of environmentally friendly synthetic methods is a paramount goal in modern organic chemistry. nih.govnih.gov Future research on 2-Amino-1-(2-methoxyphenyl)ethanol should prioritize the establishment of sustainable and green synthetic routes that align with these principles. Key areas of focus include:
Biocatalysis : Employing enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Research into multienzyme pathways, potentially starting from renewable materials like L-phenylalanine, could lead to the synthesis of enantiomerically pure amino alcohols. acs.orgnih.gov Enzymatic cascade reactions can improve atom economy and reduce waste by performing multiple transformations in a single pot. nih.gov
Green Solvents : A significant shift away from volatile and hazardous organic solvents is necessary. Investigations into using water, aqueous ethanol (B145695), or other biodegradable solvents could drastically reduce the environmental impact of the synthesis. royalsocietypublishing.orgresearchgate.net The use of aqueous media is not only environmentally benign but can also simplify reaction procedures. researchgate.net
Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. acs.org Multicomponent reactions, for instance, are attractive eco-friendly procedures due to their high atom economy and mild reaction conditions. nih.gov
Renewable Feedstocks : Exploring synthetic routes that begin with renewable resources instead of petroleum-based starting materials is a critical long-term goal. rsc.org This could involve leveraging bio-based platform chemicals that can be converted into the necessary precursors for this compound.
Exploration of Novel Catalytic Systems and Reaction Mechanisms
Catalysis is at the heart of efficient chemical synthesis. Future work should explore novel catalytic systems to improve the synthesis of this compound, focusing on efficiency, selectivity, and reusability.
Organocatalysis : Metal-free catalytic systems are gaining traction as they are often less toxic and less expensive than their transition-metal counterparts. Exploring organocatalysts for key bond-forming reactions in the synthesis of the target molecule is a promising avenue.
Biocatalytic Systems : Beyond single enzymes, the design of multi-enzyme cascades represents a frontier in catalysis. researchgate.net Systems using enzymes like L-threonine aldolases or ketoreductases could be engineered for the stereoselective synthesis of chiral amino alcohols. researchgate.netmdpi.com
Mechanistic Studies : A deeper understanding of the reaction mechanisms underlying both new and existing synthetic routes is crucial for process optimization. This includes studying the role of intermediates, transition states, and the influence of the catalyst on the reaction pathway.
Computational Design and Prediction of New Derivatives and Their Properties
Computational chemistry provides powerful tools for accelerating research and development by predicting molecular properties and guiding experimental work.
Quantum Chemistry and DFT : Methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and calculate thermodynamic parameters for synthetic steps. scribd.com This insight can help in optimizing reaction conditions and choosing the most efficient synthetic routes.
Molecular Docking and Simulation : For designing new derivatives with potential biological activity, computational docking studies can predict how they might bind to specific protein targets. acs.org This approach can screen a large number of virtual compounds, prioritizing the most promising candidates for synthesis.
Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the chemical and physical properties of new derivatives. By correlating structural features with properties, these models can guide the design of molecules with desired characteristics, such as improved stability or solubility.
Integration with Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry, Automated Synthesis)
The adoption of modern technologies can revolutionize how this compound and its derivatives are synthesized.
Flow Chemistry : Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (like temperature and pressure), faster reaction times, and easier scalability. unimi.ituc.pt The application of microreactor technology can lead to significantly higher productivity compared to batch reactors. researchgate.net This technology is increasingly used for safer and more efficient production in the chemical-pharmaceutical industry. scribd.comresearchgate.net
Automated Synthesis : The integration of robotics and artificial intelligence with chemical synthesis allows for high-throughput experimentation and optimization. uc.pt Automated platforms can rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for synthesizing this compound, significantly accelerating the research cycle.
A comparison between traditional batch processing and modern flow chemistry for a similar amino ethanol synthesis highlights the potential gains:
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | Significantly longer (e.g., hours to days) | Drastically reduced (e.g., minutes) researchgate.net |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform heating/cooling unimi.it |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes uc.pt |
| Scalability | Difficult, often requires re-optimization | Simpler, by running the system for longer periods uc.pt |
| Productivity | Limited by reactor size | Can be significantly higher researchgate.net |
Q & A
Basic: What are the established synthetic routes for 2-Amino-1-(2-methoxyphenyl)ethanol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves reductive amination or nitro-group reduction. For example, a related compound, (±)-2-Amino-1-(4-methoxyphenyl)ethanol, was synthesized via catalytic hydrogenation of a nitro precursor using palladium on carbon (Pd/C) in ethanol . For the 2-methoxy derivative, analogous steps could be applied:
Intermediate preparation : Start with 2-methoxyacetophenone derivatives.
Azide formation : Convert to 2-azido-1-(2-methoxyphenyl)ethanone using NaN₃ and NH₄Cl.
Reduction : Reduce the azide to the amine using hydrogenation or Staudinger conditions.
Optimization : Adjust solvent polarity (e.g., THF vs. ethanol), catalyst loading (5–10% Pd/C), and reaction time (6–12 hours) to improve yield. Monitor purity via TLC or HPLC .
Basic: What spectroscopic techniques are most effective for structural characterization, and how are key functional groups identified?
Methodological Answer:
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm for 2-methoxy-substituted benzene) and the ethanolamine backbone (δ 3.5–4.0 ppm for CH-OH, δ 1.8–2.2 ppm for NH₂). ¹³C NMR confirms methoxy (δ 55–56 ppm) and hydroxyl-bearing carbons .
- IR : Key peaks include O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-O-C (methoxy, ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming the ethanolamine moiety (e.g., m/z 167.2 for C₉H₁₃NO₂⁺) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical evaluation.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
Advanced: How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?
Methodological Answer:
The compound’s chiral center necessitates enantioselective methods:
Chiral HPLC : Use columns like Chiralpak IA or IB with hexane:isopropanol (90:10, 0.1% diethylamine) at 1 mL/min. Retention times vary by enantiomer .
Derivatization : Convert to diastereomers using (+)- or (-)-menthol chloroformate, then separate on C18 columns .
Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 220–250 nm.
Advanced: How does pH influence the stability of this compound, and what degradation products form under accelerated conditions?
Methodological Answer:
- Stability Studies : Perform forced degradation at 40°C/75% RH in buffers (pH 1–13). Monitor via LC-MS:
- Mitigation : Use antioxidants (e.g., BHT) in formulations and avoid prolonged light exposure.
Advanced: What strategies are used to study receptor-binding interactions of this compound in neurological systems?
Methodological Answer:
- In Silico Docking : Model interactions with serotonin (5-HT₂A) or adrenergic receptors using AutoDock Vina. Focus on hydrogen bonding with methoxy and hydroxyl groups .
- In Vitro Assays :
- Radioligand Binding : Compete with [³H]ketanserin in HEK293 cells expressing 5-HT₂A.
- Functional Activity : Measure cAMP accumulation in CHO cells transfected with β₂-adrenergic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
